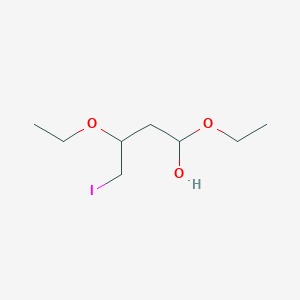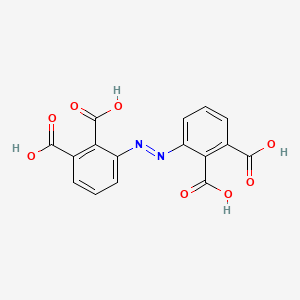![molecular formula C18H13NO3 B14401139 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione CAS No. 89736-83-4](/img/structure/B14401139.png)
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione is a heterocyclic compound that features a pyran ring fused with an aniline and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method is scalable and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with signal transduction pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds share a similar core structure and are known for their pharmacological activities.
Uniqueness
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89736-83-4 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
5-(C,N-diphenylcarbonimidoyl)-6-hydroxypyran-2-one |
InChI |
InChI=1S/C18H13NO3/c20-16-12-11-15(18(21)22-16)17(13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-12,21H |
Clave InChI |
BGFMUYZBFJZVPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(OC(=O)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
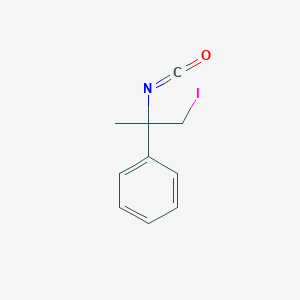
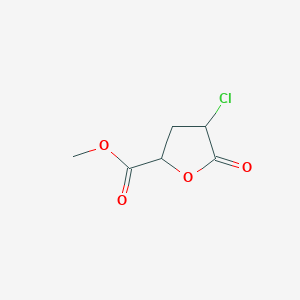
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
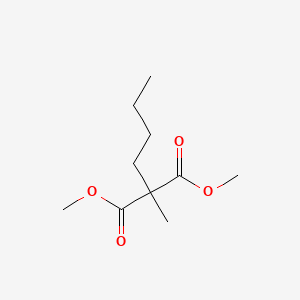
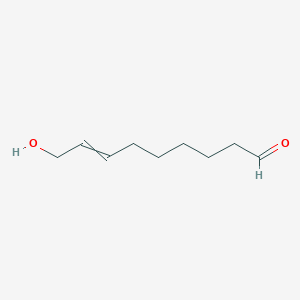

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
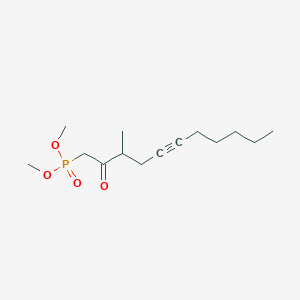
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
